molecular formula C7H6BrN3O B7960096 7-Bromo-1,3-benzoxazole-2,4-diamine CAS No. 1820684-21-6

7-Bromo-1,3-benzoxazole-2,4-diamine

Cat. No.: B7960096
CAS No.: 1820684-21-6
M. Wt: 228.05 g/mol
InChI Key: SUIGDINWYYWBRO-UHFFFAOYSA-N
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Description

7-Bromo-1,3-benzoxazole-2,4-diamine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and two amino groups at the 2nd and 4th positions makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,3-benzoxazole-2,4-diamine typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated precursors. One common method includes the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used under various reaction conditions . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,3-benzoxazole-2,4-diamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Products: Various substituted benzoxazole derivatives.

    Oxidation Products: Nitrobenzoxazole derivatives.

    Reduction Products: Aminobenzoxazole derivatives.

Scientific Research Applications

7-Bromo-1,3-benzoxazole-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-benzoxazole-2,4-diamine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell division and induce apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

  • 7-Bromo-2-methyl-1,3-benzoxazole
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde

Comparison:

Properties

IUPAC Name

7-bromo-1,3-benzoxazole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIGDINWYYWBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)N=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302998
Record name 2,4-Benzoxazolediamine, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820684-21-6
Record name 2,4-Benzoxazolediamine, 7-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820684-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Benzoxazolediamine, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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